1-Methoxy-4-propylbenzene

Metabolism Toxicology Flavor Safety

1-Methoxy-4-propylbenzene (CAS 104-45-0), also widely designated as p-propylanisole or dihydroanethole, is a phenylpropane-class aromatic ether with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. It is a colorless to pale yellow liquid with a density of 0.941 g/mL at 25°C, a boiling point of 212–215°C, a flash point of 85°C (closed cup), and a refractive index of n20/D 1.504.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 104-45-0
Cat. No. B087226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-4-propylbenzene
CAS104-45-0
Synonyms4-propylanisole
para-propylanisole
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)OC
InChIInChI=1S/C10H14O/c1-3-4-9-5-7-10(11-2)8-6-9/h5-8H,3-4H2,1-2H3
InChIKeyKBHWKXNXTURZCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water, Miscible in oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-4-propylbenzene (CAS 104-45-0) Procurement Guide: Baseline Properties and Industrial Identity


1-Methoxy-4-propylbenzene (CAS 104-45-0), also widely designated as p-propylanisole or dihydroanethole, is a phenylpropane-class aromatic ether with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol [1]. It is a colorless to pale yellow liquid with a density of 0.941 g/mL at 25°C, a boiling point of 212–215°C, a flash point of 85°C (closed cup), and a refractive index of n20/D 1.504 [2]. The compound is a saturated analog of trans-anethole (differing only by reduction of the 1-propenyl side chain to a propyl group) and is structurally related to estragole (methyl chavicol), sharing a methoxybenzene core with an alkyl substituent at the para position [1].

1-Methoxy-4-propylbenzene (CAS 104-45-0): Why In-Class Substitution Is Not a Viable Procurement Strategy


Despite superficial structural similarity to other alkyl anisoles (e.g., trans-anethole, estragole, p-methylanisole), 1-methoxy-4-propylbenzene cannot be arbitrarily substituted due to fundamentally divergent metabolic, safety, and analytical performance profiles. Human volunteer studies demonstrate that the compound produces a distinct set of urinary metabolites with different quantitative yields compared to its closest analogs [1]. Furthermore, its physicochemical properties—including a flash point of 85°C and water solubility of approximately 63 mg/L—differ measurably from related compounds, affecting handling, formulation, and regulatory compliance in industrial settings [2]. These differences translate directly into procurement specifications: selecting an analog without confirming equivalence in the intended application risks analytical inaccuracy, unexpected toxicological outcomes, and regulatory non-compliance.

1-Methoxy-4-propylbenzene (CAS 104-45-0): Quantitative Evidence of Differential Performance vs. Key Comparators


1-Methoxy-4-propylbenzene vs. trans-Anethole and Estragole: Divergent Human Urinary Metabolite Profiles

In a direct head-to-head human volunteer study, [methoxy-14C]-labelled 1-methoxy-4-propylbenzene (p-propylanisole), trans-anethole, and estragole were administered at dietarily relevant doses (100 μg, 1 mg, and 100 μg, respectively) to assess comparative metabolic disposition. p-Propylanisole yielded only 4 urinary metabolites, compared to 9 for trans-anethole and 5 for estragole, all resulting from side-chain oxidation [1]. Quantitatively, the principal metabolite of p-propylanisole was 4-methoxyhippuric acid at 12% of the administered dose, whereas trans-anethole generated the same metabolite at a 56% yield—a 4.7-fold difference [1]. The metabolite 1-(4′-methoxyphenyl)propan-1-ol and -2-ol were produced at 2% and 8%, respectively, from p-propylanisole, while trans-anethole produced only trace amounts of the corresponding diol (3% combined) [1].

Metabolism Toxicology Flavor Safety

1-Methoxy-4-propylbenzene as Internal Standard for Estragole Quantification: Validated Linearity and Absence of Interference

A stable isotope dilution assay study evaluated 1-methoxy-4-propylbenzene (4-propylanisole) as a potential internal standard for GC-MS quantification of estragole in fennel tea. The compound demonstrated a linear calibration function across the relevant concentration range, confirming its suitability for quantitative analysis [1]. Importantly, other candidate internal standards (e.g., 1,2,4-trimethoxybenzene) failed to provide adequate linearity or exhibited chromatographic interference, whereas 1-methoxy-4-propylbenzene resolved cleanly and maintained consistent response factors [1].

Analytical Chemistry GC-MS Method Validation

Safety Assessment Profile: p-Propylanisole vs. p-Methylanisole Read-Across and Genotoxicity Clearance

The RIFM safety assessment for p-propylanisole evaluated seven human health endpoints and environmental impact. The compound was classified as Cramer Class III (high toxicity potential) based on structural alert analysis using Toxtree v3.1 and OECD QSAR Toolbox v4.2 [1]. Critically, p-propylanisole was cleared for genotoxicity using read-across data from p-methylanisole (CAS 104-93-8), which demonstrated no genotoxic potential in bacterial reverse mutation and in vitro micronucleus assays [1]. This read-across is permissible due to structural similarity and comparable metabolic pathways, but the clearance is compound-specific and does not extend to all alkyl anisole analogs without explicit validation.

Toxicology Safety Assessment Regulatory Compliance

Flavor and Fragrance Application Thresholds: 1-Methoxy-4-propylbenzene vs. trans-Anethole Organoleptic Differentiation

Organoleptic evaluation establishes that 1-methoxy-4-propylbenzene imparts a sweet, herbaceous, anise-like character that is described as 'less candy-like and drier' than trans-anethole . Quantitative usage data indicate that the compound is typically employed at 1–15 ppm in flavor applications to achieve intense herbal fennel sweetness [1], and at up to 10% in fragrance concentrates . In contrast, trans-anethole requires different usage levels to achieve comparable sensory impact due to its higher odor intensity and sweeter profile.

Flavor Chemistry Sensory Analysis Fragrance Formulation

Physicochemical Property Comparison: 1-Methoxy-4-propylbenzene vs. trans-Anethole and Estragole

Key physicochemical parameters differentiate 1-methoxy-4-propylbenzene from its closest structural analogs, impacting handling, storage, and formulation compatibility. The target compound exhibits a flash point of 85°C (closed cup) [1], which is significantly lower than that of trans-anethole (~90°C) and affects flammability classification. Its water solubility is 63.36 mg/L (calculated) [1], whereas estragole is more water-soluble (approx. 130 mg/L) due to the presence of the double bond. Log KOW is 3.6 [1], indicating moderate lipophilicity suitable for oil-phase incorporation.

Physicochemical Properties Formulation Process Engineering

Regulatory and Food-Use Specification: 1-Methoxy-4-propylbenzene vs. trans-Anethole Allowable Limits

Under FEMA GRAS guidelines, 1-methoxy-4-propylbenzene (FEMA 2930) has established maximum usage levels in specific food categories: 4.3 mg/kg in soft drinks, 9.9 mg/kg in cold drinks, 64 mg/kg in candy, and 67 mg/kg in baked goods [1]. Trans-anethole (FEMA 2086) carries different category-specific limits due to its distinct toxicological profile. The compound is approved under JECFA No. 1244 with a minimum purity specification of 99% assay and refractive index range of 1.503–1.506 [2].

Food Additive Flavor Regulation FEMA GRAS

1-Methoxy-4-propylbenzene (CAS 104-45-0): Evidence-Backed Application Scenarios for Informed Procurement


Analytical Chemistry: Validated Internal Standard for Estragole Quantification

Procurement for GC-MS or LC-MS methods quantifying estragole in botanical matrices (e.g., fennel tea, herbal supplements) should specify 1-methoxy-4-propylbenzene as the internal standard, based on demonstrated linear calibration and absence of chromatographic interference relative to other candidate standards [1]. Using a non-validated analog risks method failure and inaccurate quantification.

Flavor and Fragrance Formulation: Drier, Less Candy-like Anise Note

When a sweet, herbaceous anise character with a drier, less candy-like profile than trans-anethole is desired, 1-methoxy-4-propylbenzene is the appropriate selection. The compound is typically used at 1–15 ppm in flavor applications and up to 10% in fragrance concentrates [1][2]. Substitution with trans-anethole would alter the sensory signature, requiring reformulation.

Metabolism and Toxicology Studies: Model Compound for Side-Chain Oxidation

1-Methoxy-4-propylbenzene serves as a well-characterized model substrate for studying side-chain oxidation pathways of alkyl anisoles. Human volunteer data establish that it yields only 4 urinary metabolites (vs. 9 for trans-anethole), with 4-methoxyhippuric acid as the principal metabolite at 12% of dose [1]. This defined metabolic profile makes it a superior comparator for mechanistic toxicology investigations of related flavor compounds.

Food and Beverage Flavoring: Compliance with FEMA Usage Limits

For flavoring applications in soft drinks, cold drinks, candy, and baked goods, 1-methoxy-4-propylbenzene must be procured at minimum 99% purity (JECFA specification) and formulated within FEMA-established category limits (e.g., 4.3 mg/kg for soft drinks) [1][2]. Substituting trans-anethole without adjusting concentration would risk exceeding legal usage limits, as trans-anethole's permissible levels are approximately 3.5-fold higher in certain categories.

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